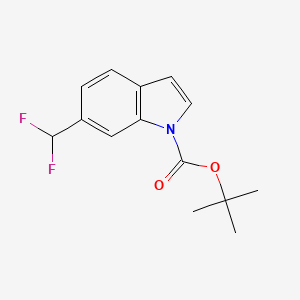

1-Boc-6-(difluoromethyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

127956-29-0 |

|---|---|

Molecular Formula |

C14H15F2NO2 |

Molecular Weight |

267.27 g/mol |

IUPAC Name |

tert-butyl 6-(difluoromethyl)indole-1-carboxylate |

InChI |

InChI=1S/C14H15F2NO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-10(12(15)16)8-11(9)17/h4-8,12H,1-3H3 |

InChI Key |

RYNOBBXSCXFCIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Boc 6 Difluoromethyl 1h Indole

Strategies for Indole (B1671886) Core Construction

The formation of the indole nucleus is a well-explored area of organic synthesis, with a rich history of named reactions and a continuous drive towards more efficient and versatile methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Classical and Modern Variants of Indole Annulation Reactions

Classical indole syntheses, many of which are over a century old, remain staples in organic chemistry. The Fischer indole synthesis , for instance, is a versatile method involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. dp.technih.gov Other notable classical methods include the Bartoli , Gassman , and Larock syntheses. ijpba.infoyoutube.comsynarchive.comwikipedia.org

The Bartoli indole synthesis is particularly useful for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. youtube.comrsc.org The Gassman indole synthesis is a one-pot procedure that produces 3-thio-substituted indoles from anilines and ketones bearing a thioether substituent. wikipedia.orgchem-station.com

The Larock indole synthesis is a powerful palladium-catalyzed annulation of o-haloanilines with alkynes, offering a high degree of flexibility in the substitution pattern of the resulting indole. ijpba.infosynarchive.comresearchgate.net Recent advancements have focused on expanding the substrate scope and developing more sustainable catalytic systems, including the use of nickel catalysts. ijpba.info

Modern indole annulation reactions often focus on improving efficiency, atom economy, and functional group tolerance. These can include cascade reactions that form multiple bonds in a single operation and the use of novel catalytic systems. nih.govrsc.org

Transition Metal-Catalyzed Indole Ring Formation

Transition metal catalysis has revolutionized indole synthesis, providing access to complex indole structures under mild conditions with high degrees of selectivity. indianchemicalsociety.comderpharmachemica.com Catalysts based on palladium, rhodium, copper, and gold are commonly employed. indianchemicalsociety.com

Palladium-catalyzed reactions, such as the Larock annulation mentioned previously, are widespread. ijpba.infosynarchive.com Rhodium catalysts are effective in various C-H activation and annulation strategies. For example, Rh(III)-catalyzed reactions of anilines with alkynes can provide access to a range of substituted indoles.

Copper-catalyzed methods have also gained prominence due to the low cost and low toxicity of copper. These reactions often involve the cyclization of substrates like 2-alkynylanilines or the coupling of anilines with various partners.

The choice of ligand and reaction conditions is crucial for controlling the regioselectivity of these transformations, which is particularly important when targeting a specific substitution pattern, such as that required for 1-Boc-6-(difluoromethyl)-1H-indole.

Dehydrogenative Cyclization Approaches to Indoles

Dehydrogenative cyclization represents a highly atom-economical approach to indole synthesis, as it avoids the need for pre-functionalized starting materials. These reactions typically involve the formation of a C-N bond and a C-C bond with the concomitant loss of hydrogen.

Recent advances in this area include the use of electrocatalysis and photocatalysis. Electrocatalytic methods can achieve the dehydrogenative cyclization of 2-vinylanilides to form indoles without the need for external chemical oxidants. organic-chemistry.orgacs.org These reactions often employ an organic redox catalyst and offer a sustainable alternative to traditional methods. organic-chemistry.org Similarly, photocatalytic methods, often utilizing visible light, can promote the cyclization of substrates like 3-styryl indoles to form fused indole systems. acs.org Palladium-catalyzed dehydrogenative C-H cyclization has also been developed for the synthesis of related heterocyclic systems. nih.gov

Table 1: Comparison of Indole Synthesis Strategies

| Method | Key Features | Starting Materials | Catalyst/Reagent |

| Fischer Synthesis | Versatile, widely used | Arylhydrazines, Aldehydes/Ketones | Acid (e.g., HCl, ZnCl₂) |

| Bartoli Synthesis | Forms 7-substituted indoles | ortho-Substituted nitroarenes, Vinyl Grignard | Grignard reagent |

| Gassman Synthesis | One-pot, forms 3-thioindoles | Anilines, α-Thio ketones | t-BuOCl, Base |

| Larock Annulation | High flexibility, mild conditions | o-Haloanilines, Alkynes | Palladium catalyst, Base |

| Dehydrogenative Cyclization | Atom-economical, sustainable | 2-Vinylanilides, etc. | Electrocatalysis/Photocatalysis |

Regioselective Introduction of the Difluoromethyl Moiety at C-6

The introduction of the difluoromethyl group onto an aromatic ring, particularly with regiocontrol, is a significant synthetic challenge. For the synthesis of this compound, the CF₂H group must be installed at the C-6 position of the indole nucleus. This can be achieved either by direct difluoromethylation of a pre-formed indole or by a precursor-based strategy.

Direct Difluoromethylation Methodologies for Aromatic Systems

Direct C-H difluoromethylation is an attractive strategy as it avoids the need for pre-functionalization of the substrate. Various reagents and catalytic systems have been developed for this purpose. Common difluoromethylating agents include zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂), sodium difluoromethanesulfinate (HCF₂SO₂Na), and (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). researchgate.netnih.govnih.gov

These reactions often proceed via a radical mechanism and can be initiated by photoredox catalysis or with transition metal catalysts. nih.gov Copper-mediated C-H oxidative difluoromethylation of heteroarenes with TMSCF₂H has been shown to be an effective method. acs.org

The primary challenge in the direct difluoromethylation of indoles is controlling the regioselectivity. The indole nucleus has multiple potential sites for C-H functionalization, with the C-3 and C-2 positions being the most nucleophilic and often the most reactive. rsc.org Indeed, several methods report the selective C-2 difluoromethylation of indoles. nih.gov Achieving selective functionalization at the C-6 position typically requires the use of a directing group on the indole nitrogen. For instance, the use of a P(O)tBu₂ directing group has been reported to direct C-6 arylation of indoles. acs.org While a specific method for the direct C-6 difluoromethylation of a 1-Boc-indole is not widely reported, the principles of directed C-H functionalization suggest this is a plausible, albeit challenging, approach.

Precursor-Based Strategies for Difluoromethyl Group Incorporation

An alternative and often more reliable approach is to introduce a functional group at the C-6 position that can then be converted into the difluoromethyl group. This strategy decouples the challenge of regioselectivity from the difluoromethylation step itself.

A common precursor for the difluoromethyl group is an aldehyde. A 6-formylindole derivative can be synthesized through various methods, such as the Vilsmeier-Haack reaction on a suitably protected indole or through lithiation of a 6-bromoindole (B116670) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). researchgate.netprepchem.com The resulting aldehyde can then be converted to the difluoromethyl group using deoxofluorinating reagents. Reagents such as (diethylamino)sulfur trifluoride (DAST) have been used for this transformation, although newer methods employing reagents like perfluorobutanesulfonyl fluoride (B91410) (PBSF) or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in combination with a fluoride source offer milder alternatives. nih.govumich.educas.cn

Another precursor-based approach involves the use of arylboronic acids. A 6-bromoindole can be converted to the corresponding 6-indolylboronic acid, which can then undergo palladium-catalyzed difluoromethylation with reagents like bromodifluoroacetate or bromodifluoromethane. acs.orgacs.orglookchem.com Alternatively, arylboronic acids can be converted to phenols in situ, which can then be difluoromethylated. nih.gov

Table 2: Selected Methods for Aromatic Difluoromethylation

| Method | Precursor | Reagent(s) | Key Features |

| Direct C-H Difluoromethylation | Arene C-H bond | HCF₂SO₂Na, Photoredox catalyst | Atom-economical, regioselectivity is a challenge |

| Deoxofluorination | Aryl aldehyde | DAST, PBSF, or Tf₂O | Reliable conversion of a common functional group |

| Cross-Coupling | Arylboronic acid | BrCF₂H, Ni catalyst | Good functional group tolerance |

| Cross-Coupling | Arylboronic acid | Bromodifluoroacetate, Pd catalyst | Proceeds under mild conditions |

Radical-Mediated Difluoromethylation Reactions and their Scope

Radical-mediated pathways offer a powerful and versatile approach for the introduction of the difluoromethyl moiety onto the indole nucleus. These methods typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the indole ring.

A common source for generating the •CF3 radical is sodium triflinate (CF3SO2Na), which upon reaction with an oxidant like tert-butyl hydroperoxide (tBuOOH), can form the desired radical. mdpi.com This radical can then engage in the trifluoromethylation of indoles. mdpi.com While this specific reagent generates a trifluoromethyl radical, analogous strategies are employed for difluoromethylation. For instance, sodium difluoromethanesulfinate (HCF2SO2Na), also known as Langlois' reagent, serves as a prominent precursor for the difluoromethyl radical. rsc.orgrsc.org Electrochemical methods have also been developed for the C-2 difluoromethylation of indoles using sodium difluoromethanesulfinate, proceeding through a radical pathway under catalyst- and oxidant-free conditions. rsc.org

The scope of these radical reactions is generally broad, tolerating a variety of functional groups on the indole ring. mdpi.comnih.gov Studies have shown that both electron-donating and electron-withdrawing groups are often compatible with the reaction conditions. mdpi.comnih.gov For example, in the trifluoromethylation of indoles, substrates with fluoro, chloro, bromo, and methoxy (B1213986) groups have been successfully functionalized. mdpi.com The reaction rates, however, can be influenced by the electronic nature of the substituents. nih.gov Mechanistic studies, including radical clock experiments, support the involvement of a radical process in these transformations. nih.gov

Application of Electrophilic and Nucleophilic Difluoromethylating Reagents

Beyond radical methods, electrophilic and nucleophilic reagents provide alternative strategies for introducing the difluoromethyl group.

Electrophilic Difluoromethylation: Electrophilic difluoromethylating agents are designed to react with the electron-rich indole nucleus. These reagents typically feature a difluoromethyl group attached to an electrophilic atom or leaving group. An example of a powerful electrophilic reagent for difluoromethylthiolation is N-difluoromethylthiophthalimide, which can react with a wide range of nucleophiles, including electron-rich heteroarenes like indole. acs.org

Nucleophilic Difluoromethylation: Nucleophilic difluoromethylation involves the reaction of a nucleophilic "CF2H-" equivalent with an electrophilic indole derivative. A common source for nucleophilic difluoromethyl groups is TMSCF2H (difluoromethyltrimethylsilane), which can be activated under various conditions. researchgate.net For instance, the synthesis of 2-[¹⁸F]trifluoromethylated indoles has been achieved from chlorodifluoromethyl precursors through a nucleophilic halogen exchange with [¹⁸F]fluoride, suggesting a potential pathway for introducing other fluorine isotopes. researchgate.net This process is believed to proceed through an elimination-addition mechanism, particularly favored at the C-2 position of the indole ring. researchgate.net

The choice between electrophilic and nucleophilic strategies often depends on the substitution pattern of the indole and the desired regioselectivity. The indole nucleus itself is π-excessive, making it inherently nucleophilic and prone to attack by electrophiles, primarily at the C-3 position. youtube.combhu.ac.inyoutube.com To achieve substitution at other positions, modification of the indole or the use of directing groups may be necessary.

Installation and Subsequent Manipulation of the tert-Butoxycarbonyl (Boc) Protecting Group at N-1

The protection of the indole nitrogen is a crucial step in many synthetic sequences to control reactivity and prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.

N-Protection Strategies for Indole Derivatives

The Boc group is typically installed on the indole nitrogen using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. acs.org This method is effective for a range of indole derivatives. acs.org The Boc group serves multiple purposes: it reduces the nucleophilicity of the indole nitrogen, prevents N-alkylation, and can act as a directing group in certain reactions. For example, Ir-catalyzed C-H borylation of N-Boc protected indoles selectively occurs at the C-3 position. nih.gov

The stability of the N-Boc group allows for subsequent functionalization of the indole core. For instance, an in situ protection strategy using Boc₂O has been employed to streamline the isolation of 2,3-disubstituted indoles. acs.org

| Reagent | Conditions | Purpose |

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., DMAP) | Protection of the indole nitrogen |

| Trifluoroacetic acid (TFA) | CH₂Cl₂ | Deprotection of the N-Boc group |

| Sodium methoxide (B1231860) (NaOMe) | Methanol (B129727) | Mild deprotection of the N-Boc group |

| 3-methoxypropylamine | - | Mild deprotection of N-Boc heteroarenes |

Orthogonal Deprotection Considerations in Complex Synthesis

In the synthesis of complex molecules containing multiple protecting groups, orthogonality is a key consideration. This means that one protecting group can be removed selectively in the presence of others. The Boc group is considered acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA). researchgate.netresearchgate.net

However, in complex syntheses, harsh acidic conditions may not be tolerated by other functional groups present in the molecule. Therefore, milder methods for Boc deprotection have been developed. For example, a catalytic amount of sodium methoxide in dry methanol at ambient temperature can efficiently and selectively remove the N-Boc group from indoles. researchgate.net Another mild deprotecting agent that has been reported is 3-methoxypropylamine. researchgate.net

The ability to selectively deprotect N-Boc groups is particularly important when other acid-sensitive or base-labile protecting groups are present. For instance, in solid-phase peptide synthesis, the Dde and ivDde protecting groups are stable to TFA but can be cleaved with hydrazine, providing an orthogonal strategy to the Boc group. sigmaaldrich.com

Convergent and Linear Synthetic Sequences Towards this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Linear Synthesis: A linear synthesis involves a step-by-step construction of the molecule in a sequential manner. fiveable.meyoutube.com In the context of the target molecule, a linear approach might involve:

Synthesis of a substituted aniline (B41778) precursor.

Cyclization to form the indole ring (e.g., Fischer indole synthesis).

Introduction of the difluoromethyl group at the C-6 position.

Protection of the indole nitrogen with a Boc group.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined in the final steps. fiveable.mewikipedia.org For this compound, a convergent approach could involve:

Synthesis of a 6-(difluoromethyl)indole fragment.

Separately, preparing the Boc-protected nitrogen functionality.

Coupling the two fragments.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step sequential construction of the molecule. fiveable.meyoutube.com | Simpler to plan for less complex molecules. fiveable.me | Overall yield drops significantly with each step. wikipedia.org |

| Convergent | Independent synthesis of fragments followed by their combination. fiveable.mewikipedia.org | More efficient for complex molecules, higher overall yields. fiveable.mewikipedia.org | Requires more complex planning and fragment coupling strategies. |

Considerations for Scalable and Sustainable Synthetic Protocols for Analogous Compounds

Developing scalable and sustainable synthetic protocols is a critical aspect of modern organic chemistry. For the synthesis of analogous indole compounds, several factors need to be considered.

Scalability: A scalable synthesis is one that can be performed on a large scale without significant loss of yield or purity. mdpi.comnih.gov This often requires avoiding hazardous reagents, high dilutions, and cryogenic conditions. The development of one-pot or telescoped reactions, where multiple steps are performed in the same reactor without isolation of intermediates, can significantly improve scalability. nih.gov For example, a general and scalable synthesis of polysubstituted indoles has been reported. mdpi.comnih.gov

Sustainability and Green Chemistry: Sustainable or "green" chemistry aims to minimize the environmental impact of chemical processes. beilstein-journals.org This includes using less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions. beilstein-journals.org The use of water as a solvent, organocatalysis, and photocatalysis are examples of green chemistry approaches that have been applied to indole synthesis. beilstein-journals.org For instance, the Friedel-Crafts reaction between aldehydes and indoles has been developed using more environmentally friendly methods. beilstein-journals.org The development of electrochemical methods for difluoromethylation also represents a greener alternative to traditional methods that rely on stoichiometric oxidants. rsc.org

Chemical Reactivity and Transformations of 1 Boc 6 Difluoromethyl 1h Indole

Reactions Involving the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to a variety of transformations, including electrophilic substitution and metal-catalyzed functionalization.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com The regiochemical outcome is typically directed to the C3 position due to the ability of the indole nitrogen to stabilize the cationic intermediate (the arenium ion). ic.ac.uk The presence of the Boc-protecting group further enhances the electron density of the pyrrole (B145914) ring, facilitating substitution.

| Reaction Type | Typical Reagent | Expected Major Product | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 1-Boc-3-bromo-6-(difluoromethyl)-1H-indole | nih.gov |

| Nitration | HNO₃/H₂SO₄ | 1-Boc-6-(difluoromethyl)-3-nitro-1H-indole | masterorganicchemistry.com |

| Friedel-Crafts Acylation | (CH₃CO)₂O, Lewis Acid | 3-Acetyl-1-Boc-6-(difluoromethyl)-1H-indole | nih.gov |

Transition metal-catalyzed C-H functionalization has become a powerful tool for the direct and efficient modification of indole scaffolds. bohrium.comrsc.org These methods offer alternative selectivities compared to classical electrophilic substitutions. For 1-Boc-6-(difluoromethyl)-1H-indole, C-H functionalization can be directed to various positions, including C2, C3, and even the benzenoid C6 position. bohrium.comrsc.org

For instance, palladium and rhodium catalysts are commonly employed for the direct arylation, alkenylation, and alkynylation of indoles. bohrium.com The regioselectivity can often be controlled by the choice of catalyst, ligands, and directing groups. Iridium-catalyzed C-H borylation, for example, can selectively functionalize the C3 position of N-Boc protected indoles. nih.gov Furthermore, copper-catalyzed reactions have been developed for the regioselective C2-difluoromethylation of indole derivatives, although this would add a second difluoromethyl group to the target molecule. rsc.org Iridium(III) pincer complexes have also been shown to catalyze the C-H functionalization of N-methyl indoles at the C3 position with diazoacetates. digitellinc.com

| Functionalization Type | Position | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Arylation | C2/C3 | Pd(OAc)₂ / Ligand | Aryl-substituted indole | bohrium.com |

| Borylation | C3 | [Ir(OMe)(COD)]₂ / dtbpy | Borylated indole | nih.gov |

| Carbene Insertion | C3 | CCC-NHC Ir(III) dimer | Indole-3-acetate derivative | digitellinc.com |

The indole nucleus can participate in cycloaddition reactions, although its aromaticity can sometimes make these transformations challenging. youtube.com The π-system of the indole can act as a diene or a dienophile in Diels-Alder reactions, or as a dipole in 1,3-dipolar cycloadditions. beilstein-journals.orgnih.gov These reactions provide access to complex, fused-ring systems. For instance, the reaction of indoles with diazo compounds can lead to cyclopropanation products. beilstein-journals.org The specific reactivity of this compound in such reactions would depend on the reaction conditions and the nature of the reaction partner.

Chemical Modifications and Functional Group Interconversions of the Difluoromethyl Moiety

The difluoromethyl group itself can undergo chemical transformations, although the high strength of the C-F bonds can make this challenging. rsc.org The difluoromethyl group is generally stable, but under certain conditions, it can be converted to other functional groups. For example, in some contexts, a CHF2 group can be hydrolyzed to a formyl group (CHO). The development of methods for the selective activation of C-F bonds is an active area of research. rsc.org The difluoromethyl group is often installed as a key functional handle due to its beneficial properties in drug candidates. uni-muenster.denih.gov

Reactivity Associated with the Boc Protecting Group and Subsequent N-Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.netorganic-chemistry.org

The deprotection of this compound is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. researchgate.net Thermal deprotection methods have also been developed, which can offer a catalyst-free alternative. nih.gov

Once the Boc group is removed to yield 6-(difluoromethyl)-1H-indole, the free N-H group can be functionalized in various ways. This includes N-alkylation, N-arylation, and N-acylation, providing a straightforward entry into a wide range of N-substituted indole derivatives. For instance, N-difluoromethylation of various indole derivatives has been studied, highlighting the potential for further fluorination at the nitrogen position. univ.kiev.uaresearchgate.net

| Transformation | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Boc Deprotection (Acidic) | TFA in CH₂Cl₂ or HCl in dioxane | 6-(difluoromethyl)-1H-indole | researchgate.net |

| Boc Deprotection (Thermal) | Heat in a suitable solvent (e.g., TFE, MeOH) | 6-(difluoromethyl)-1H-indole | nih.gov |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | 1-Alkyl-6-(difluoromethyl)-1H-indole | researchgate.net |

| N-Arylation | Aryl halide, Cu or Pd catalyst | 1-Aryl-6-(difluoromethyl)-1H-indole | bohrium.com |

Transformation to Other Fluoroalkylated Indole Derivatives and Analogues

This compound serves as a key starting material for the synthesis of other fluoroalkylated indole analogues. The strategic functionalization at other positions of the indole ring, as described in the sections above, followed by potential modifications of the difluoromethyl or Boc groups, allows for the generation of a diverse library of complex molecules. For example, a C3-borylated intermediate could be used in Suzuki cross-coupling reactions to introduce a variety of substituents, leading to novel fluoroalkylated indole derivatives. nih.gov The synthesis of 1-(difluoromethyl)-1H-indole-5-carboxylic acid highlights how the core structure can be elaborated into other valuable building blocks. sigmaaldrich.com

Exploration of Novel Reaction Pathways and Domino Sequences Involving this compound

The exploration of novel reaction pathways and domino sequences for strategically important building blocks like this compound is a key focus in modern synthetic organic chemistry. While specific, detailed research on the domino reactions of this exact molecule is not extensively documented in publicly available literature, its structural motifs—a Boc-protected indole and a difluoromethyl group—suggest a rich and varied reactivity profile that can be extrapolated from known transformations of related compounds.

The N-Boc protecting group offers stability under a range of conditions while also influencing the electronic properties of the indole ring, making it a versatile handle for directing chemical transformations. The difluoromethyl group at the C6-position, a bioisostere for hydroxyl or thiol groups, introduces unique electronic effects and potential for specific interactions in biologically active molecules, making the development of new synthetic routes to its derivatives highly desirable.

Although direct examples of domino sequences starting from this compound are not readily found, the principles of indole chemistry allow for the design of such sequences. For instance, a hypothetical domino reaction could be initiated by a C-H activation event at a specific position on the indole nucleus, followed by an intramolecular cyclization or an intermolecular coupling reaction. The electronic nature of the difluoromethyl group would play a crucial role in directing such a transformation.

Further research into the reactivity of this compound is required to fully elucidate its potential in the construction of complex molecular architectures through novel reaction pathways and domino sequences. The development of such methodologies would be of significant interest to the fields of medicinal chemistry and materials science.

Mechanistic Elucidation of Key Transformations

Detailed Investigations of Difluoromethylation Reaction Mechanisms

The introduction of the difluoromethyl (CF2H) group onto the indole (B1671886) scaffold is a critical transformation. This process can proceed through several mechanistic pathways, primarily involving radical, electrophilic, or transition-metal-mediated processes.

Recent advancements have highlighted methods for the direct C-H difluoromethylation of heterocycles. researchgate.net One prominent strategy involves the generation of a difluoromethyl radical (•CF2H). This radical can be produced from various precursors, such as sodium difluoromethylsulfinate (HCF2SO2Na) or (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). rsc.orgrsc.orgresearchgate.net For instance, the copper(II)-catalyzed difluoromethylation of indole derivatives using HCF2SO2Na is a novel and efficient approach that demonstrates high regioselectivity for the C-2 position. rsc.org The proposed mechanism for this type of reaction often involves the oxidation of the difluoromethyl source to generate the •CF2H radical, which then attacks the electron-rich indole ring.

Electrochemical methods also provide a pathway for difluoromethylation. The electrochemical addition of an electrogenerated difluoromethyl radical from HCF2SO2Na to electron-rich olefins like enamides and styrenes has been demonstrated. acs.org A plausible mechanism involves the anodic oxidation of the sulfinate to release the •CF2H radical. acs.org

Furthermore, photoinduced, catalyst-free difluoromethylation offers another route. This process can occur through the formation of an electron donor–acceptor (EDA) complex between the indole derivative and a difluoromethyl source, such as difluoromethyl tetrazole sulfone. rsc.org Visible light irradiation of this EDA complex initiates a single-electron transfer (SET), generating the difluoromethyl radical, which then leads to the cyclized product. rsc.org

The choice of reagent and conditions dictates the operative mechanism. For example, TMSCF2H can be activated by various means to serve as a source for either nucleophilic or radical difluoromethylation. rsc.orgrsc.org Copper-mediated reactions using TMSCF2H have been shown to proceed through a proposed cross-coupling mechanism involving a Cu(III) intermediate. rsc.org

Table 1: Comparison of Difluoromethylation Mechanisms

| Mechanism Type | Reagent/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Radical (Copper-Catalyzed) | HCF2SO2Na, Cu(II) catalyst | •CF2H radical | rsc.org |

| Radical (Electrochemical) | HCF2SO2Na, Anodic oxidation | •CF2H radical | acs.org |

| Radical (Photoinduced) | Difluoromethyl tetrazole sulfone, Visible light | Electron Donor-Acceptor (EDA) complex, •CF2H radical | rsc.org |

| Cross-Coupling (Copper-Mediated) | TMSCF2H, CuI | Cu(III) intermediate | rsc.org |

Mechanistic Aspects of Indole Core Annulation and Functionalization Reactions

The construction of the indole core itself, known as annulation, and its subsequent functionalization are governed by distinct mechanistic principles. Transition-metal-catalyzed C-H activation and annulation have emerged as powerful strategies. pkusz.edu.cn

For example, a nickel-catalyzed [3+2] annulation of 2-bromocyclopropenes with anilines provides a regioselective route to multifunctionalized indoles. acs.org Similarly, rhodium catalysts paired with a cleavable triazene (B1217601) directing group can accomplish C-H annulation with a broad range of alkynes, yielding unprotected indoles with excellent regioselectivity. pkusz.edu.cn The mechanism for the rhodium-catalyzed reaction is proposed to involve either a 1,2-rhodium shift followed by ring contraction or an N=N insertion. pkusz.edu.cn

Visible-light-induced dearomative annulation reactions represent a modern approach to constructing complex fused and spiro indolines from indole precursors. acs.org These reactions can proceed via various pathways, including photocatalytic cycles involving iridium or cobalt catalysts, or through photoinduced electron transfer between the indole and a reductant. acs.org

The Bartoli indole synthesis is a classic method that proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of an N-aryl-O-vinylhydroxylamine intermediate, which is generated in situ. wikipedia.orgacs.org This rearrangement is facilitated by steric bulk on the ortho-substituent of the starting nitroarene. wikipedia.org The mechanism involves the addition of a vinyl Grignard reagent to the nitroarene, decomposition to a nitrosoarene intermediate, and further reaction with the Grignard reagent before the key rearrangement step. wikipedia.org

Role of Catalysts and Reagents in Directing Regioselectivity and Enhancing Efficiency

The choice of catalyst and directing groups is paramount in controlling the regioselectivity of indole functionalization. Without a directing group, electrophilic attack on the indole ring typically occurs at the C3 position. youtube.com However, strategic placement of a directing group on the indole nitrogen can steer functionalization to the less reactive benzene (B151609) core (positions C4 to C7). acs.org

For instance, an N-P(O)tBu2 directing group can facilitate C7 and C6 arylation using palladium and copper catalysts, respectively. acs.org The ability to switch regioselectivity is a significant achievement in indole chemistry. This control is often attributed to the formation of a stable metallacyclic intermediate involving the catalyst and the directing group, which positions the catalyst for C-H activation at a specific site.

In difluoromethylation reactions, the catalyst plays a crucial role in both efficiency and selectivity. A Cu(II) complex has been shown to be highly effective for the C-2 difluoromethylation of indoles. rsc.org Palladium catalysts are also widely used; for example, the palladium-catalyzed oxidative trifluoromethylation of indoles can be achieved at room temperature. nih.gov The efficiency of these catalytic systems can be enhanced by optimizing ligands, solvents, and other reaction parameters. nih.govnih.gov The development of water-based micellar catalysis using parts-per-million levels of palladium represents a significant step towards more sustainable and efficient cross-coupling reactions. youtube.com

Table 2: Regioselective Functionalization of Indole Directed by Catalysts and Groups

| Position | Catalyst/Directing Group | Reaction Type | Reference |

|---|---|---|---|

| C2 | Cu(II) complex | Difluoromethylation | rsc.org |

| C3 | - (Inherent reactivity) | Electrophilic Substitution | youtube.com |

| C4/C5 | N-P(O)tBu2 + C3-pivaloyl group | Arylation | acs.org |

| C6 | Copper catalyst / N-P(O)tBu2 group | Arylation | acs.org |

| C7 | Palladium catalyst / N-P(O)tBu2 group | Arylation | acs.org |

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient, high-energy reactive intermediates. lumenlearning.com In the context of indole chemistry, these can include radicals, radical ions, and organometallic complexes.

In radical difluoromethylation reactions, the •CF2H radical is a key intermediate. acs.orgnih.gov Its existence can be inferred through radical trapping experiments. rsc.org Similarly, in photoinduced reactions, the formation of radical anions and electron donor-acceptor (EDA) complexes has been proposed and supported by mechanistic studies. rsc.orgacs.org

Computational studies have also been employed to understand the formation of indole radicals. For example, the reaction of indole with hydroxyl (•OH) or chlorine (•Cl) radicals can lead to various indole radical intermediates through addition or H-abstraction pathways. copernicus.orgcopernicus.orgresearchgate.net While these studies often focus on atmospheric chemistry, they provide valuable insight into the fundamental reactivity of the indole ring. copernicus.orgcopernicus.orgresearchgate.net

In transition-metal-catalyzed reactions, intermediates such as Cu(III) or Pd(I)/Pd(III) species have been proposed. rsc.orgnih.gov In the Bartoli indole synthesis, a nitrosoarene intermediate has been successfully isolated, providing strong evidence for the proposed mechanistic pathway. wikipedia.org

Kinetic and Stereochemical Analyses of Transformations

Kinetic studies provide quantitative data on reaction rates, while stereochemical analyses determine the three-dimensional arrangement of atoms in the products. Both are essential for a complete mechanistic understanding.

Kinetic studies on the nitrosation of 3-substituted indoles have shown that the reaction exists as an equilibrium between the reactants and the 1-nitroso product, allowing for the determination of rate and equilibrium constants. rsc.org Computational kinetic modeling has been extensively used to study the atmospheric oxidation of indole, predicting the dominant reaction pathways and product distributions. copernicus.orgresearchgate.net

Stereoselectivity is a critical aspect of many indole transformations, particularly in the synthesis of complex, polycyclic structures. Visible-light-driven dearomative annulation reactions have been developed to achieve high stereoselectivity in the formation of fused and spiro indolines. acs.org The catalyst and reaction conditions can influence the stereochemical outcome. For example, in the synthesis of tricyclic indoles from diazo compounds, a rhodium catalyst favored the formation of a five-membered ring (kinetic product), while a palladium catalyst led to a rearranged, thermodynamically more stable product. beilstein-journals.org The development of atroposelective N-arylation of indoles, where chirality arises from restricted rotation around a single bond, is another example of sophisticated stereochemical control. nih.gov

Computational and Theoretical Investigations of 1 Boc 6 Difluoromethyl 1h Indole

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the electronic structure and inherent reactivity of 1-Boc-6-(difluoromethyl)-1H-indole. These computational methods, rooted in the principles of quantum mechanics, provide a molecular-level depiction of electron distribution and orbital energies. For this specific indole (B1671886) derivative, such calculations would typically involve determining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are fundamental indicators of reactivity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater propensity for electrophilic attack.

Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Energy Profiles

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the mechanisms of chemical reactions. For this compound, DFT studies can be employed to map out the potential energy surfaces for various transformations. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, a detailed reaction energy profile can be constructed. This profile provides invaluable insights into the thermodynamics and kinetics of a given reaction. For instance, the height of the energy barrier associated with a transition state (the activation energy) determines the reaction rate. DFT calculations can thus be used to predict the feasibility of a proposed reaction pathway and to understand the factors that control its efficiency. For novel transformations involving this compound, DFT can help in designing optimal reaction conditions by identifying the lowest energy pathway.

Conformational Analysis and Energetic Landscape of the Compound

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and interactions. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms in the molecule and determining their relative energies. The presence of the sterically demanding Boc group and the rotatable difluoromethyl group introduces several possible low-energy conformations.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers. The energetic landscape, a multi-dimensional surface that represents the energy of the molecule as a function of its conformational degrees of freedom, can be mapped out. Understanding the relative populations of different conformers at a given temperature is essential, as the reactivity of the molecule may be conformation-dependent. For example, the accessibility of a particular reaction site might be enhanced in one conformer over another.

Interactive Data Table: Predicted Low-Energy Conformers of this compound

Below is a hypothetical interactive table illustrating the kind of data that would be generated from a conformational analysis study. The user can sort the data by clicking on the column headers.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C5-C6-CF2-H) (degrees) | Dihedral Angle (N1-C2-C(Boc)-O) (degrees) |

| Conf-1 | 0.00 | 60.5 | 178.2 |

| Conf-2 | 1.25 | -61.2 | 179.1 |

| Conf-3 | 2.50 | 179.8 | -2.5 |

| Conf-4 | 3.10 | 59.8 | -3.1 |

Computational Prediction of Reactivity and Selectivity in Novel Transformations

A key application of computational chemistry is the a priori prediction of how a molecule will behave in a chemical reaction. For this compound, computational models can be used to forecast its reactivity towards various reagents and to predict the selectivity (chemo-, regio-, and stereoselectivity) of potential new transformations.

By modeling the interaction of the indole derivative with different reactants, it is possible to compare the activation energies for competing reaction pathways. For example, in an electrophilic aromatic substitution reaction, calculations can predict which position on the indole ring is most likely to be attacked. The electronic effects of the difluoromethyl and Boc groups will play a crucial role in directing this selectivity. Such predictive power is invaluable in synthetic chemistry, as it allows for the rational design of experiments, saving time and resources by focusing on the most promising reaction pathways.

Application of Advanced Molecular Modeling Techniques (e.g., QM/MM) for Complex Systems

While quantum mechanics (QM) methods provide high accuracy for describing electronic structure and reactivity, they are computationally expensive and are often limited to relatively small systems. For studying the behavior of this compound in more complex environments, such as in solution or within the active site of an enzyme, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed.

In a QM/MM simulation, the chemically active part of the system (e.g., the indole derivative and the atoms of the reacting partner directly involved in bond breaking and formation) is treated with a high-level QM method. The remainder of the system (e.g., solvent molecules or the protein scaffold) is described using a less computationally demanding molecular mechanics (MM) force field. This multiscale approach allows for the investigation of how the surrounding environment influences the reaction, providing a more realistic model of the chemical process. For instance, QM/MM simulations could be used to understand how specific interactions with solvent molecules stabilize a transition state and thereby accelerate a reaction.

Future Perspectives in Research on Fluoroalkylated Indole Compounds

Emerging Methodologies for Highly Selective Fluoroalkylation

The introduction of fluoroalkyl moieties into the indole (B1671886) scaffold with high regioselectivity remains a significant synthetic challenge. mdpi.comresearchgate.net Future research will likely focus on the development of novel and more efficient methods to achieve this.

Recent advancements have moved beyond traditional, often harsh, fluorination techniques. One promising area is the use of novel fluoroalkylation reagents that are more selective and functional group tolerant. For instance, the development of electrophilic, nucleophilic, and radical fluoroalkylating agents with tailored reactivity profiles will be crucial. daneshyari.com

Furthermore, transition-metal catalysis is expected to play a pivotal role in achieving site-selective fluoroalkylation. ub.edu The design of new ligand systems that can control the regioselectivity of the reaction will be a key focus. For example, palladium-catalyzed cross-coupling reactions have shown promise for the C-H fluoroalkylation of indoles at specific positions. ub.edu The development of catalysts that can selectively target other positions on the indole ring is a key area for future exploration.

Photoredox catalysis has also emerged as a powerful tool for the generation of fluoroalkyl radicals under mild conditions, enabling a variety of C-H functionalization reactions. google.com Future work will likely expand the scope of these methods to a wider range of fluoroalkyl groups and indole substrates.

Development of Novel and Orthogonal Protecting Group Strategies for Indoles

The synthesis of complex molecules containing the indole nucleus often requires the use of protecting groups to mask the reactivity of the N-H bond. creative-peptides.com The development of novel protecting groups that are stable under a variety of reaction conditions but can be removed selectively is a continuous effort in organic synthesis. creative-peptides.com

For fluoroalkylated indoles, the choice of protecting group is particularly critical, as the electron-withdrawing nature of the fluoroalkyl substituent can influence the reactivity of the indole nitrogen. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for indoles due to its robustness and ease of removal under acidic conditions. nih.gov

Future research in this area will focus on the development of new protecting groups with enhanced orthogonality. sigmaaldrich.com This will allow for the selective deprotection of one nitrogen atom in the presence of others, which is essential for the synthesis of complex polycyclic or substituted indole derivatives. ub.edu For instance, the allyloxycarbonyl (Alloc) group, which can be removed under palladium catalysis, offers an orthogonal strategy to the acid-labile Boc group. nih.gov The development of a broader palette of such orthogonal protecting groups will be a key enabler for the synthesis of increasingly complex fluoroalkylated indole-containing molecules. sigmaaldrich.comnih.gov

The table below summarizes some of the key protecting groups used in indole synthesis and their cleavage conditions, highlighting the concept of orthogonality.

| Protecting Group | Cleavage Conditions | Orthogonal to |

| Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA) | Fmoc, Alloc, Cbz |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., Piperidine) | Boc, Alloc, Cbz |

| Alloc (Allyloxycarbonyl) | Pd(0) catalysis | Boc, Fmoc, Cbz |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Alloc |

This table is based on established principles of peptide and organic synthesis. creative-peptides.com

Integration of Flow Chemistry, Automation, and Machine Learning in Synthetic Discovery

The integration of flow chemistry, automation, and machine learning holds immense promise for accelerating the discovery and optimization of synthetic routes to fluoroalkylated indoles. mdpi.comuc.pt

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions under high pressure and temperature. mdpi.comuc.pt This is particularly relevant for fluorination reactions, which can be hazardous. vapourtec.com The continuous nature of flow synthesis also allows for the rapid optimization of reaction conditions and the scalable production of target compounds. mdpi.comuc.pt

Automation, coupled with flow chemistry, can create self-optimizing systems where a robot can perform a series of experiments, analyze the results, and then decide on the next set of conditions to explore. beilstein-journals.org This can significantly reduce the time and resources required for process development.

Advanced Computational Tools for De Novo Design of Fluoroalkylated Heterocycles

Computational chemistry is becoming an increasingly powerful tool for the design of new molecules with desired properties. nih.govnih.govcmu.edufrontiersin.orgnih.gov In the context of fluoroalkylated indoles, computational methods can be used to predict the effect of fluoroalkylation on the electronic properties, conformation, and biological activity of the molecule. nih.gov

De novo drug design, which involves the computational generation of novel molecular structures, is a particularly exciting area. nih.govcmu.edufrontiersin.org By combining artificial intelligence and molecular modeling, it is possible to design new fluoroalkylated indole derivatives with specific binding affinities for a target protein. nih.govumich.edu These computational tools can also predict the synthetic accessibility of the designed molecules, helping to prioritize the most promising candidates for synthesis. nih.gov

Quantum mechanical calculations can provide detailed insights into the reaction mechanisms of fluoroalkylation reactions, aiding in the development of more efficient and selective catalysts. nih.gov Molecular dynamics simulations can be used to study the interactions of fluoroalkylated indoles with biological targets, providing a rational basis for the design of new drugs. bohrium.com

The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, will undoubtedly accelerate the discovery of new fluoroalkylated heterocycles with a wide range of applications. researchgate.netresearchgate.net

Q & A

Q. How can researchers optimize the synthesis of 1-Boc-6-(difluoromethyl)-1H-indole to improve yield and purity?

- Methodological Answer : A stepwise approach is recommended:

- Boc Protection : Introduce the Boc group early to protect the indole nitrogen, using tert-butoxycarbonyl anhydride in anhydrous THF with catalytic DMAP .

- Difluoromethylation : Employ difluoromethyl triflate (CF₂HOTf) under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) for regioselective introduction at the 6-position. Monitor reaction progress via ¹⁹F NMR to detect intermediates .

- Purification : Use flash chromatography (hexane/EtOAc gradient) followed by recrystallization in dichloromethane/n-pentane to isolate high-purity product (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.3 ppm for tert-butyl protons) and indole backbone aromaticity (δ 6.5–8.0 ppm).

- ¹⁹F NMR : Identify difluoromethyl signals (δ -110 to -120 ppm as a triplet due to J-F coupling) .

- HRMS (ESI+) : Validate molecular weight (e.g., [M+H]⁺ at m/z 296.1024 for C₁₄H₁₅F₂N₂O₂).

- IR Spectroscopy : Detect C-F stretching vibrations (1050–1250 cm⁻¹) and Boc carbonyl (1690–1720 cm⁻¹) .

Q. What are the key considerations for designing regioselective substitution reactions at the 6-position of Boc-protected indole derivatives?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing substituents (e.g., Boc) to activate the indole ring for electrophilic substitution.

- Reagent Selection : For difluoromethylation, avoid overfluorination by controlling stoichiometry (1.2–1.5 equivalents of CF₂HOTf) and reaction temperature (60–80°C) .

- Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance electrophile solubility but may require inert atmosphere (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl group influence the reactivity and stability of this compound?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The difluoromethyl group exhibits a strong -I effect, reducing electron density at the 5- and 7-positions, which can hinder electrophilic attacks .

- Acid Stability : Test Boc deprotection kinetics under acidic conditions (e.g., TFA/DCM). The difluoromethyl group’s electron-withdrawing nature accelerates cleavage compared to non-fluorinated analogs .

- Oxidative Stability : Use cyclic voltammetry to assess susceptibility to oxidation; fluorinated groups typically stabilize radical intermediates .

Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., indomethacin for COX inhibition).

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., Boc vs. benzyl protection) on target affinity using SPR (surface plasmon resonance) .

Q. How does the difluoromethyl group impact metabolic stability compared to trifluoromethyl or monofluoromethyl analogs?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via UPLC. Difluoromethyl groups show slower oxidative metabolism (t₁/₂ ~45 min) vs. trifluoromethyl (t₁/₂ ~20 min) due to reduced CYP450 affinity .

- Isotope Labeling : Synthesize ¹⁸O-labeled analogs to track esterase-mediated Boc cleavage in plasma .

- Comparative PK Studies : Administer analogs to murine models and measure AUC₀–₂₄h; difluoromethyl derivatives exhibit 2–3× higher bioavailability than non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.